![molecular formula C15H12N4O3S2 B2966565 5-(((4-(3-methoxyphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021229-92-4](/img/structure/B2966565.png)
5-(((4-(3-methoxyphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Description
5-(((4-(3-methoxyphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C15H12N4O3S2 and its molecular weight is 360.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Novel heterocyclic compounds derived from a base structure similar to "5-(((4-(3-methoxyphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione" have been synthesized, demonstrating significant anti-inflammatory and analgesic properties. These compounds were designed to inhibit COX-1/COX-2 enzymes and displayed varying degrees of efficacy, with some showing high selectivity for COX-2 inhibition, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Corrosion Inhibition
Thiazolidinedione derivatives have been evaluated for their performance as corrosion inhibitors for mild steel in acidic environments. These studies found that the inhibitors' efficiency increased with concentration and that the adsorption of these molecules on the mild steel surface followed the Langmuir adsorption isotherm. Electrochemical techniques were used to classify the inhibitors as mixed type, and SEM analyses were performed to assess surface interactions (Yadav, Behera, Kumar, & Yadav, 2015).
Antimicrobial Activity
Compounds bearing the thiazolo[3,2-a]pyrimidine scaffold have been synthesized and tested for their antibacterial properties against various microorganisms. These studies highlight the potential of such compounds as leads for the development of new antibacterial agents, showing moderate to good activity against strains like Bacillus subtilis and Staphylococcus aureus (Vijaya Laxmi, Suresh Kumar, & Rajitha, 2012).
Antiviral and Anticancer Potential
Research into the antiviral activities of thiazolo[4,5-d]pyrimidine derivatives has identified compounds with significant in vitro activity against human cytomegalovirus (HCMV), offering insights into the development of new antiviral therapeutics. These compounds showed potential against DHPG-resistant virus strains, indicating their relevance in overcoming drug resistance (Revankar et al., 1998).
properties
IUPAC Name |
6-hydroxy-5-[(E)-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S2/c1-22-9-4-2-3-8(5-9)11-7-24-15(17-11)16-6-10-12(20)18-14(23)19-13(10)21/h2-7H,1H3,(H3,18,19,20,21,23)/b16-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEPJEDSFZFAEH-OMCISZLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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